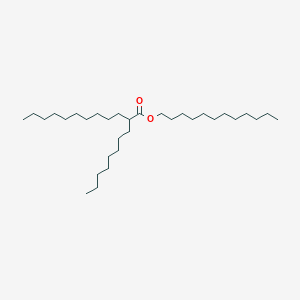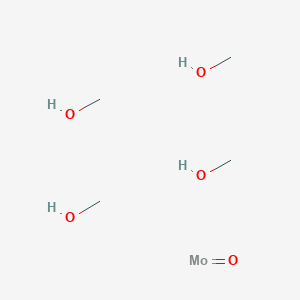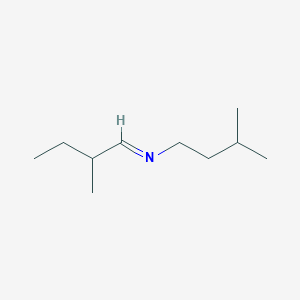
1-Butanamine, 3-methyl-N-(2-methylbutylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- is an organic compound with the molecular formula C10H21N and a molecular weight of 155.2804 . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. It is also known by other names such as 3-Methyl-N-(3-methylbutylidene)-1-butanamine and N-Isopentylidene isopentylamine .
Méthodes De Préparation
The synthesis of 1-Butanamine, 3-methyl-N-(2-methylbutylidene)- typically involves the reaction of 3-methylbutanamine with 2-methylbutanal under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Analyse Des Réactions Chimiques
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Applications De Recherche Scientifique
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanamine, 3-methyl-N-(2-methylbutylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- can be compared with other similar compounds, such as:
1-Butanamine, 2-methyl-N-(2-methylbutylidene)-: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and physical properties.
3-Methylbutanamine: This is a simpler amine with a similar backbone but lacks the imine functionality.
N-Isopentylidene isopentylamine: Another compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
120144-57-2 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3 |
Clé InChI |
RDMRJKOVIBJRLL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


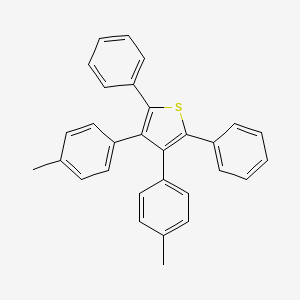
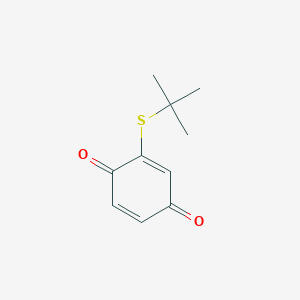
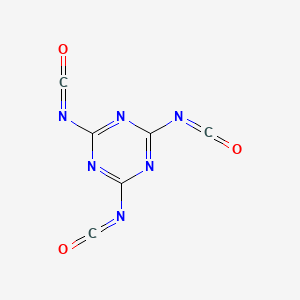

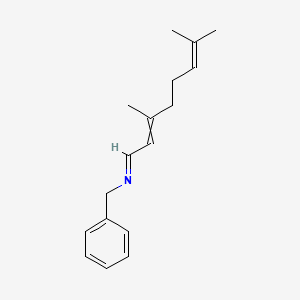

![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
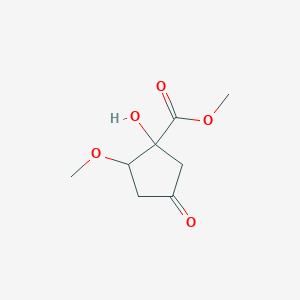
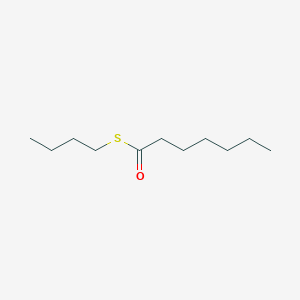
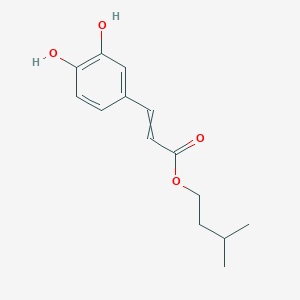
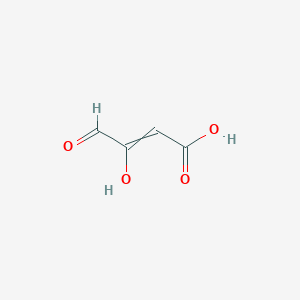
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
